molecular formula C13H19NO5 B8461137 Ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Cat. No. B8461137
M. Wt: 269.29 g/mol
InChI Key: DJDSRQIRPBGKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

InChI

InChI=1S/C13H19NO5/c1-4-18-13(15)9-7-11(17-3)12(8-10(9)14)19-6-5-16-2/h7-8H,4-6,14H2,1-3H3

InChI Key

DJDSRQIRPBGKHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate (10.24 g, 34 mmol), cyclohexene (30 ml) and 10% palladium-on-charcoal catalyst (2.0 g) in methanol (150 ml) was heated at reflux for 5 hours. The reaction mixture was allowed to cool and diluted with methylene chloride. The catalyst was removed by filtration and the volatiles removed from the filtrate by evaporation. The residue was recrystallised from ethyl acetate/hexane to give ethyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate (8.0 g) as a buff solid. Formamide (80 ml) was added to this product and the mixture heated at 170° C. for 18 hours. About half the solvent was removed by evaporation under high vacuum and the residue was left to stand overnight. The solid product was collected by filtration, washed with ether and dried to give 6-methoxy-7-(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one (5.3 g, 62% over two steps) as a grey solid.
Quantity
10.24 g
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30 mL
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2 g
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150 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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